(S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol

Übersicht

Beschreibung

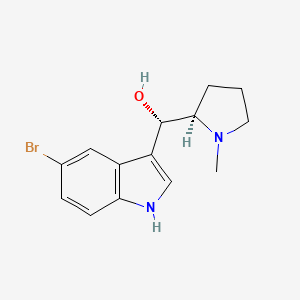

(S)-(5-bromo-1H-indol-3-yl)(®-1-methylpyrrolidin-2-yl)methanol is a chiral compound that features both an indole and a pyrrolidine moiety. The compound’s structure includes a bromine atom attached to the indole ring and a hydroxyl group attached to the pyrrolidine ring, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(5-bromo-1H-indol-3-yl)(®-1-methylpyrrolidin-2-yl)methanol typically involves the following steps:

Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.

Formation of Pyrrolidine Moiety: The pyrrolidine ring is synthesized separately, often starting from a suitable precursor like 1-methylpyrrolidine.

Coupling Reaction: The brominated indole and the pyrrolidine moiety are coupled together using a suitable base and solvent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the indole or pyrrolidine rings.

Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Reduced forms of the indole or pyrrolidine rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.

Catalysis: It may serve as a ligand in catalytic reactions.

Biology

Biological Probes: The compound can be used as a probe to study biological processes involving indole and pyrrolidine derivatives.

Enzyme Inhibition: It may act as an inhibitor for certain enzymes.

Medicine

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

Material Science: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-(5-bromo-1H-indol-3-yl)(®-1-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The indole moiety can interact with various receptors or enzymes, while the pyrrolidine ring may enhance binding affinity and specificity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-5-bromo-1H-indole-3-ylmethanol: Lacks the pyrrolidine ring.

®-1-methylpyrrolidin-2-ylmethanol: Lacks the indole ring.

5-bromo-1H-indole-3-carboxaldehyde: Contains a formyl group instead of a hydroxyl group.

Uniqueness

(S)-(5-bromo-1H-indol-3-yl)(®-1-methylpyrrolidin-2-yl)methanol is unique due to the combination of the indole and pyrrolidine moieties, along with the presence of a bromine atom and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biologische Aktivität

(S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol is a chiral compound characterized by the presence of both an indole and a pyrrolidine moiety. The compound's molecular formula is with a molecular weight of approximately 309.20 g/mol. Its unique structure, featuring a bromine atom at the 5-position of the indole ring and a hydroxyl group on the pyrrolidine ring, makes it a subject of interest in various biological studies.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2070009-47-9 |

| Molecular Weight | 309.20 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The indole moiety is known to interact with serotonin receptors, which are critical in numerous physiological processes such as mood regulation and cognition. The pyrrolidine ring enhances the binding affinity and specificity due to its ability to form hydrogen bonds through the hydroxyl group, stabilizing the interaction with target proteins.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound in various contexts:

- Antidepressant Activity : Research indicates that compounds with indole structures exhibit significant antidepressant effects by modulating serotonergic pathways. The presence of the bromine atom may enhance this activity by increasing receptor binding affinity.

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

- Cancer Research : Investigations into its anticancer properties have shown promise, particularly in inhibiting cell proliferation in certain cancer cell lines, although further studies are needed to elucidate its mechanisms.

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This effect was associated with increased levels of serotonin and norepinephrine in the brain.

Case Study 2: Neuroprotection

In vitro assays showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the activation of antioxidant pathways and inhibition of pro-apoptotic factors.

Case Study 3: Anticancer Activity

Research published in a peer-reviewed journal indicated that this compound exhibited cytotoxic effects against breast cancer cell lines, leading to cell cycle arrest and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (S)-5-bromo-1H-indole | Lacks pyrrolidine moiety | Moderate antidepressant activity |

| (R)-1-methylpyrrolidin-2-ylmethanol | Lacks indole structure | Limited pharmacological applications |

| 5-bromo-1H-indole-3-carboxaldehyde | Contains a formyl group instead of hydroxyl | Potentially less active than target compound |

Eigenschaften

IUPAC Name |

(S)-(5-bromo-1H-indol-3-yl)-[(2R)-1-methylpyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O/c1-17-6-2-3-13(17)14(18)11-8-16-12-5-4-9(15)7-10(11)12/h4-5,7-8,13-14,16,18H,2-3,6H2,1H3/t13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOSGRDNJROXTF-KGLIPLIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(C2=CNC3=C2C=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1[C@H](C2=CNC3=C2C=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701155514 | |

| Record name | 1H-Indole-3-methanol, 5-bromo-α-[(2R)-1-methyl-2-pyrrolidinyl]-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070009-47-9 | |

| Record name | 1H-Indole-3-methanol, 5-bromo-α-[(2R)-1-methyl-2-pyrrolidinyl]-, (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070009-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-methanol, 5-bromo-α-[(2R)-1-methyl-2-pyrrolidinyl]-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.